molecular formula C16H16FNO3 B11835011 Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Cat. No.: B11835011
M. Wt: 289.30 g/mol
InChI Key: LTVFMSPRGRCVTA-UHFFFAOYSA-N
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Description

Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

  • Ethyl (4-chloro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
  • Ethyl (4-bromo-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
  • Ethyl (4-iodo-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Uniqueness: Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H16FNO3

Molecular Weight

289.30 g/mol

IUPAC Name

ethyl 2-(4-fluoro-7-oxo-8,9-dihydro-6H-pyrido[1,2-a]indol-10-yl)acetate

InChI

InChI=1S/C16H16FNO3/c1-2-21-15(20)8-12-11-4-3-5-13(17)16(11)18-9-10(19)6-7-14(12)18/h3-5H,2,6-9H2,1H3

InChI Key

LTVFMSPRGRCVTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2CCC(=O)CN2C3=C1C=CC=C3F

Origin of Product

United States

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